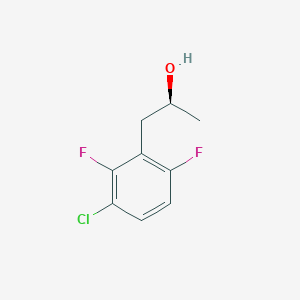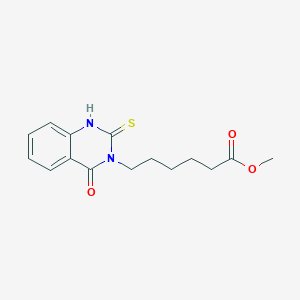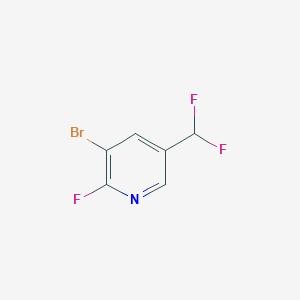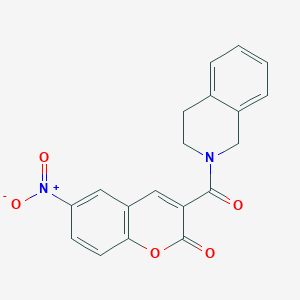
6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
カタログ番号 B2655811
CAS番号:
420832-05-9
分子量: 350.33
InChIキー: QDKLSEVFHPGWDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of coumarin, which is a naturally occurring compound found in many plants. In
科学的研究の応用
Pharmacological Characterization
- Dopamine D1 Receptor Agonist : A compound closely related to 6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has been identified as an oxygen bioisostere of a potent dopamine D1-selective full agonist. It exhibited high affinity for porcine D1-like receptors and full intrinsic activity at cloned human dopamine D1 receptors, but lower affinity at dopamine D2-like receptors. This highlights its potential in targeting specific dopamine receptor subtypes (Cueva et al., 2006).
Chemical Synthesis and Heterocyclic Molecule Formation
- Synthesis of Biologically Interesting Compounds : This compound is integral in the synthesis of biologically interesting azidylated 3,4-dihydroquinolin-2(1H)-ones, achieved under mild, metal-free conditions. It involves a cascade three-component haloazidation process, useful in constructing complex heterocyclic molecules with potential biological applications (Wang et al., 2016).
Exploration of Mutagenic Properties
- Clastogenicity and Mutagenicity : A structurally similar compound, 4-Nitroquinoline 1-oxide, used in genotoxicity assays for its mutagenic and carcinogenic properties, provides insight into the potential clastogenicity and mutagenic properties of compounds in this class. It highlights the importance of understanding the genotoxic potential of similar nitro-substituted heterocyclic compounds (Brüsehafer et al., 2015).
Catalytic Applications
- Enantioselective Catalysis : Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is structurally related to the compound of interest, have been synthesized and tested for enantioselective catalysis in reactions like nitroaldol and Michael addition. This suggests potential uses of related compounds in asymmetric synthesis and catalysis (Jansa et al., 2007).
Applications in Organic Synthesis
- Regioselective Nitration : A study on the regioselective nitration of tetrahydroquinolines, which shares a structural component with the compound , helps in understanding the chemical behavior under various conditions. This knowledge is crucial for designing specific synthetic routes for similar compounds (Cordeiro et al., 2011).
Potential in Material Science
- Electrochemical Sensing Platforms : The compound's relative, 4-Nitroquinoline N-oxide, has been used in the development of nanocomposite-modified electrodes for the detection of oxidative stress biomarkers. This indicates potential applications of similar compounds in the development of novel materials for biosensing and diagnostic purposes (Muthumariyappan et al., 2019).
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-18(20-8-7-12-3-1-2-4-13(12)11-20)16-10-14-9-15(21(24)25)5-6-17(14)26-19(16)23/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLSEVFHPGWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


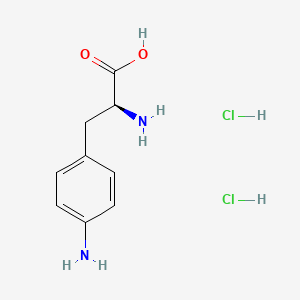
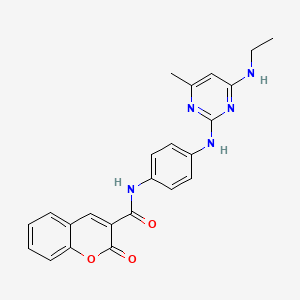

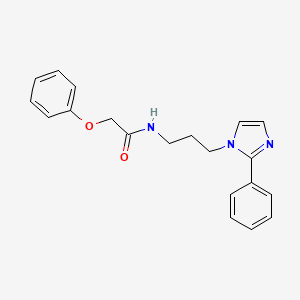
![ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B2655738.png)


![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B2655741.png)
![N-(4-methoxybenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2655742.png)
